Cas no 106983-28-2 (N-Hexanoyl-DL-homoserine lactone)

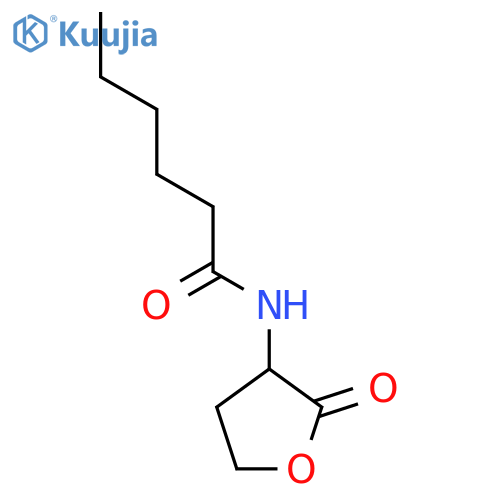

106983-28-2 structure

商品名:N-Hexanoyl-DL-homoserine lactone

CAS番号:106983-28-2

MF:C10H17NO3

メガワット:199.246883153915

MDL:MFCD12912260

CID:127412

PubChem ID:329748862

N-Hexanoyl-DL-homoserine lactone 化学的及び物理的性質

名前と識別子

-

- Hexanamide,N-(tetrahydro-2-oxo-3-furanyl)-

- N-(2-Oxotetrahydro-3-furanyl)hexanamide

- N-CAPROYL-L-HOMOSERINE LACTONE

- N-Hexanoyl-DL-homoserine lactone

- (+/-)-N-hexanoyl-homoserine lactone

- 1-hexanoyl-azepan-2-one

- 2H-Azepin-2-one, hexahydro-1-(1-oxohexyl)-

- 3-hexanoylamino-dihydro-furan-2-one

- CTK2G8813

- hexanoyl-homoserine lactone

- N-hexanoylhomoserine lactone

- SureCN7262535

- N-Caproyl-DL-homoserine lactone

- N-(2-oxotetrahydrofuran-3-yl)hexanaMide

- N-Hexanoyl-Dl-Homoserine Lactone(WXC03365)

- N-Hexanoyl-DL-homoserine lactone, >=97.0% (HPLC)

- CHEMBL277823

- C6-homoserine lactone

- MFCD01862908

- CHEBI:181568

- 106983-28-2

- EF8302BC-3B29-438B-9222-4F080871A48A

- CS-0038074

- AKOS027428816

- DTXSID701347943

- ZJFKKPDLNLCPNP-UHFFFAOYSA-N

- Homoserine lactone, N-hexanoyl-

- W12274

- SCHEMBL3755785

- N-hexanoyl-D,L-homoserine lactone

- AS-60395

- N-(2-oxooxolan-3-yl)hexanamide

- HY-W045071

- DA-56161

-

- MDL: MFCD12912260

- インチ: 1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)

- InChIKey: ZJFKKPDLNLCPNP-UHFFFAOYSA-N

- ほほえんだ: O1C(C(CC1)NC(CCCCC)=O)=O

計算された属性

- せいみつぶんしりょう: 199.12091

- どういたいしつりょう: 199.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 55.4Ų

じっけんとくせい

- PSA: 55.4

N-Hexanoyl-DL-homoserine lactone セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: 24/25

- 福カードFコード:3-10

- ちょぞうじょうけん:2-8°C

- セキュリティ用語:S24/25

N-Hexanoyl-DL-homoserine lactone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0038074-1g |

N-Hexanoyl-DL-homoserine lactone |

106983-28-2 | 98.68% | 1g |

$612.0 | 2022-04-28 | |

| Chemenu | CM485243-1g |

N-(2-Oxotetrahydrofuran-3-yl)hexanamide |

106983-28-2 | 97% | 1g |

$592 | 2023-02-19 | |

| ChemScence | CS-0038074-250mg |

N-Hexanoyl-DL-homoserine lactone |

106983-28-2 | 98.68% | 250mg |

$306.0 | 2022-04-28 | |

| ChemScence | CS-0038074-100mg |

N-Hexanoyl-DL-homoserine lactone |

106983-28-2 | 98.68% | 100mg |

$183.0 | 2022-04-28 | |

| Aaron | AR009TYL-25mg |

N-CAPROYL-L-HOMOSERINE LACTONE |

106983-28-2 | 98% | 25mg |

$216.00 | 2023-12-16 | |

| abcr | AB471001-50mg |

N-Hexanoyl-DL-homoserine lactone, min. 97% (C6-DL-Hsl ); . |

106983-28-2 | 50mg |

€209.00 | 2025-02-18 | ||

| Aaron | AR009TYL-5mg |

N-CAPROYL-L-HOMOSERINE LACTONE |

106983-28-2 | 98% | 5mg |

$72.00 | 2025-02-10 | |

| 1PlusChem | 1P009TQ9-100mg |

N-CAPROYL-L-HOMOSERINE LACTONE |

106983-28-2 | 98% | 100mg |

$625.00 | 2023-12-26 | |

| 1PlusChem | 1P009TQ9-5mg |

N-CAPROYL-L-HOMOSERINE LACTONE |

106983-28-2 | ≥98% | 5mg |

$84.00 | 2023-12-26 | |

| A2B Chem LLC | AE57633-10mg |

N-(2-Oxotetrahydrofuran-3-yl)hexanamide |

106983-28-2 | 95% | 10mg |

$56.00 | 2024-04-20 |

N-Hexanoyl-DL-homoserine lactone 関連文献

-

Shasha Yuan,Mingming Gao,Fanping Zhu,Muhammad Zaheer Afzal,Yun-Kun Wang,Hai Xu,Mingyu Wang,Shu-Guang Wang,Xin-Hua Wang Environ. Sci.: Water Res. Technol. 2017 3 757

-

Anee Mohanty,Chuan Hao Tan,Bin Cao Environ. Sci.: Nano 2016 3 351

-

Shivangi Sharma,Venkadesaperumal Gopu,Chandran Sivasankar,Prathapkumar Halady Shetty RSC Adv. 2019 9 28678

-

Jack A. Connolly,William R. Harcombe,Michael J. Smanski,Linda L. Kinkel,Eriko Takano,Rainer Breitling Nat. Prod. Rep. 2022 39 311

-

Daniel Wynn,Nilesh Raut,Smita Joel,Patrizia Pasini,Sapna K. Deo,Sylvia Daunert Analyst 2018 143 4774

106983-28-2 (N-Hexanoyl-DL-homoserine lactone) 関連製品

- 68766-96-1((R)-(-)-5-Ethylcarboxyl-2-pyrrolidinone)

- 7149-65-7(Ethyl (2S)-5-oxopyrrolidine-2-carboxylate)

- 52304-36-6(Ethyl 3-(N-Butylacetamido)propanoate)

- 4931-66-2(Methyl L-pyroglutamate)

- 106983-26-0(Heptanamide,N-(tetrahydro-2-oxo-3-furanyl)-)

- 106983-36-2(N-(2-Oxooxolan-3-yl)decanamide)

- 1446-19-1((S)-Diethyl 2-acetamidopentanedioate)

- 106983-30-6(Octanamide,N-(tetrahydro-2-oxo-3-furanyl)-)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:106983-28-2)N-Hexanoyl-DL-homoserine lactone

清らかである:99%/99%

はかる:1g/250mg

価格 ($):544.0/202.0